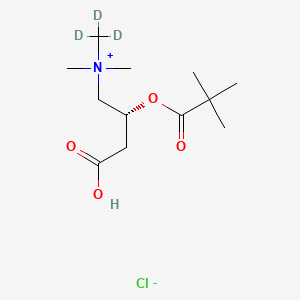
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves the incorporation of deuterium into the 2,2-Dimethylpropionyl-L-carnitine molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure high purity and isotopic enrichment .
Industrial Production Methods
Industrial production of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure consistent quality and isotopic enrichment. Quality control measures are implemented to maintain the purity and stability of the final product .
化学反应分析
Types of Reactions
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely and accurately.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: It serves as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
作用机制
The mechanism of action of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule allow for precise tracking and quantitation in metabolic studies. The compound interacts with various molecular targets and pathways, providing insights into metabolic processes and drug development .
相似化合物的比较
Similar Compounds
2,2-Dimethylpropionyl-L-carnitine hydrochloride: The non-deuterated version of the compound.
Pivaloyl-L-carnitine HCl: Another derivative with similar structural features.
Uniqueness
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic enrichment distinguishes it from other similar compounds, making it a valuable tool in scientific research .
属性
分子式 |
C12H24ClNO4 |
|---|---|
分子量 |
284.79 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6;/h9H,7-8H2,1-6H3;1H/t9-;/m1./s1/i4D3; |
InChI 键 |
BWCJOOHQZBKWIR-OFMOCYORSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)(C)C.[Cl-] |
规范 SMILES |
CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


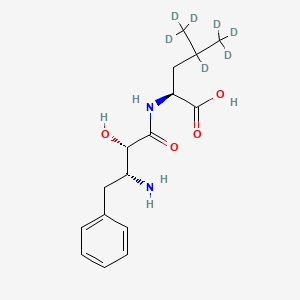
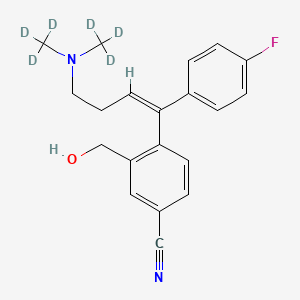
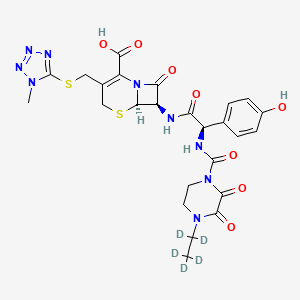
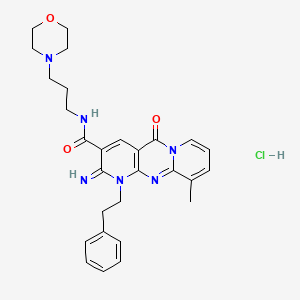
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)


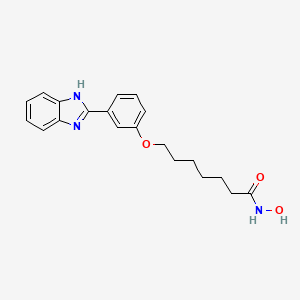

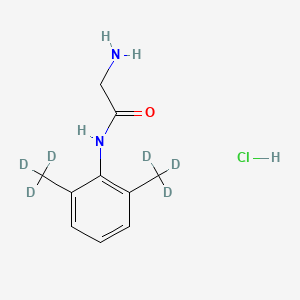
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)

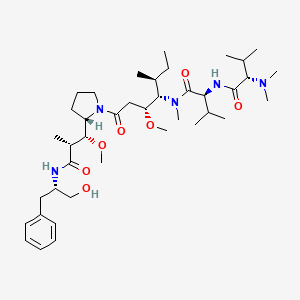
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
